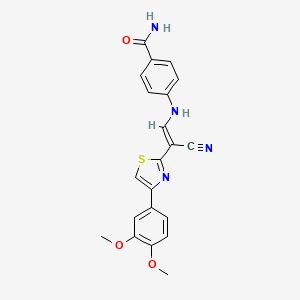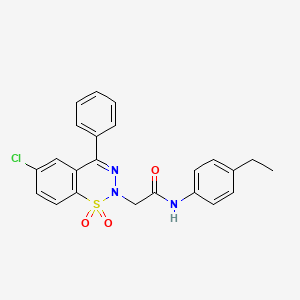
(E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound that features a thiazole ring, a cyano group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenylacetic acid with thiourea under acidic conditions.
Vinylation: The thiazole derivative is then subjected to a vinylation reaction using acryloyl chloride in the presence of a base such as triethylamine.
Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using cyanogen bromide.
Formation of the Benzamide Moiety: The final step involves coupling the cyano-thiazole derivative with 4-aminobenzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide for cyano group introduction, acryloyl chloride for vinylation.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and thiazole groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzamide: Similar structure but lacks the methoxy groups.
(E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
(E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is unique due to the presence of both the cyano and thiazole groups, along with the methoxy-substituted phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-27-18-8-5-14(9-19(18)28-2)17-12-29-21(25-17)15(10-22)11-24-16-6-3-13(4-7-16)20(23)26/h3-9,11-12,24H,1-2H3,(H2,23,26)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRLMUSJPJIMPK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2806353.png)
![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/new.no-structure.jpg)
![N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2806355.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2806357.png)

![5-[(4-ethylphenyl)methyl]-4-[(4-fluorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2806359.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806361.png)



![2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2806369.png)
![(6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2806371.png)
